tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16506029
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS No.:

Cat. No.: VC16506029

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl (3aS,6aR)-5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
Standard InChI Key RJVLJEBUNGKANQ-FGWVZKOKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CN
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN

Introduction

tert-Butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound belonging to the cyclopentapyrrole derivatives. It is notable for its unique structure and potential applications in medicinal chemistry, particularly as a muscarinic acetylcholine receptor antagonist. This compound is involved in various neurological functions and disorders, making it a significant focus in neuropharmacology research.

Synthesis Methods

The synthesis of tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves multi-step organic reactions. These may include cyclization processes, functional group modifications, and the introduction of amine functionalities. Specific methods employ various reagents and catalysts to ensure high yields and purity. Conditions such as temperature control, reaction time, and solvent choice are critical for optimizing the synthesis process.

Mechanism of Action

The primary mechanism of action for this compound involves its interaction with muscarinic acetylcholine receptors. This interaction may inhibit receptor activation or modulate downstream signaling pathways associated with neurotransmission. Compounds with similar structures exhibit varying degrees of antagonistic activity at muscarinic receptors, suggesting therapeutic potential in treating conditions related to cholinergic dysfunctions.

Potential Applications

Given its interaction with muscarinic receptors, tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has potential applications in scientific research focused on neuropharmacology. It may serve as a lead compound for developing new drugs targeting cholinergic systems involved in cognitive functions and memory processes. Additionally, its unique structural features make it a candidate for further modifications aimed at enhancing efficacy or reducing side effects associated with existing therapies.

Analytical Techniques

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) have been employed to characterize this compound further. These methods help confirm its structure and purity, which are essential for understanding its chemical and biological properties.

Comparison with Similar Compounds

While tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is distinct, other compounds like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate and tert-butyl (3aS,6aR)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate share similar structural motifs and potential applications in medicinal chemistry . These compounds highlight the diversity of pyrrole derivatives and their potential in drug development.

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